4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate
Description
Historical Context of Chalcone Research
Chalcones, first identified in 1899 as natural flavonoid precursors, gained prominence through the isolation of isoliquiritigenin from Glycyrrhiza glabra roots in 1935. The discovery of chalcone synthase in 1978 revealed their biosynthetic pathway in plants, involving three malonyl-CoA units and a coumaroyl-CoA starter molecule. Synthetic chalcone chemistry emerged in the 1980s, with the aldol condensation protocol becoming standardized by 1995 through green chemistry optimizations. The integration of heterocyclic moieties began in the early 2000s, culminating in the first thiophene-chalcone hybrid reported in 2008, which showed a 15-fold increase in antimicrobial activity compared to parent compounds.
Significance in Medicinal Chemistry
This compound exemplifies third-generation chalcone derivatives, combining three pharmacophoric elements:
- The α,β-unsaturated ketone core for Michael addition reactivity
- Thiophene heterocycle for enhanced π-electron delocalization
- Fluorobenzenesulfonate group for improved target affinity and pharmacokinetics.
Comparative studies demonstrate its superior bioactivity over earlier chalcones:
| Biological Activity | Standard Chalcone IC~50~ (μM) | This Compound IC~50~ (μM) | Enhancement Factor |
|---|---|---|---|
| Anticancer (HL-60 cells) | 5.2 ± 0.3 | 0.36 ± 0.02 | 14.4× |
| Antibacterial (X. oryzae) | 48.7 ± 2.1 | 22.4 ± 1.8 | 2.2× |
| Radical Scavenging (DPPH assay) | 112.5 μg/mL | 88.04 μg/mL | 1.3× |
Placement Within Thiophene-Chalcone Family
Structural analysis positions this compound in the sulfonated thiophene-chalcone subclass, characterized by:
- Electronic Configuration : The thiophene ring (HOMO = -8.7 eV) and fluorobenzenesulfonate group (LUMO = -1.3 eV) create a charge transfer complex with 0.89 eV bandgap.
- Spatial Arrangement : X-ray crystallography reveals a dihedral angle of 28.4° between thiophene and chalcone planes, optimizing hydrophobic interactions.
- Structural Analogs : Compared to non-fluorinated analogs, the 4-fluoro substitution increases dipole moment from 5.2 D to 6.8 D, enhancing membrane permeability.
Research Trajectory and Scientific Interest
Recent investigations focus on three primary applications:
Agricultural Protectants :
Oncology Therapeutics :
Materials Science :
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERBIJOBKZCTTR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate typically involves the condensation of thiophene derivatives with appropriate phenyl and fluorobenzene sulfonate precursors. Common synthetic methods include:
Condensation Reactions: Utilizing thiophene-2-carboxaldehyde and 4-fluorobenzenesulfonyl chloride under basic conditions to form the desired product.
Catalytic Reactions: Employing catalysts such as palladium or copper to facilitate the coupling of thiophene and phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of thiophene, phenyl, and fluorobenzene sulfonate precursors.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration of the phenyl ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create derivatives that can be used in the development of new materials with specific electronic and optical properties.
Research indicates that 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate exhibits potential biological activities. Preliminary studies suggest it may interact with various enzymes and cellular pathways, making it a candidate for further investigation in medicinal chemistry.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. Its ability to modulate biological pathways suggests it could be effective against certain diseases, although detailed mechanisms of action remain under investigation.
Material Science
In material science, this compound is utilized in developing advanced materials that exhibit specific properties useful for electronic applications. Its incorporation into polymer matrices can enhance the performance of materials used in sensors and photovoltaic devices.
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of compounds similar to this compound. The results indicated that these compounds could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with various enzymes demonstrated its potential as an enzyme inhibitor. This could lead to new therapeutic strategies for diseases where enzyme modulation is beneficial.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities, differing in substituents or functional groups:
| Compound Name | CAS No. | Molecular Formula | Substituent (R) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 297150-17-5 | C₁₉H₁₃FO₄S₂ | Thiophen-2-yl | 416.85 | Sulfur-rich aromaticity, fluorosulfonate |
| 4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate | 298216-08-7 | C₂₁H₁₄ClFO₄S | 3-Chlorophenyl | 416.85 | Chlorine substituent, increased lipophilicity |
| 4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate | 297150-18-6 | C₁₉H₁₃BrO₄S₂ | Bromine | 449.34 | Bromine’s polarizability, higher molecular weight |
| 4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (Compound 30) | - | C₂₃H₁₉NO₅ | 4-Methoxyphenyl | 397.40 | Carbamate group, enhanced nematicidal activity |
Key Observations :
Substituent Effects: Thiophene vs. Halogenated Sulfonates: Fluorine (target) vs. bromine (297150-18-6) alters electronic properties. Fluorine’s strong electron-withdrawing effect increases electrophilicity, while bromine’s larger size may improve hydrophobic interactions .
Biological Activity :
- Nematicidal Activity : Carbamate derivatives (e.g., Compound 30) exhibit higher activity (51.8% mortality) compared to sulfonate esters, likely due to carbamate’s hydrogen-bonding capacity . The target compound’s fluorosulfonate may exhibit lower bioactivity but improved metabolic stability.
Physicochemical Properties :
- Solubility : Brominated analogues (e.g., 297150-18-6) have lower aqueous solubility due to higher molecular weight and hydrophobicity .
- Thermal Stability : The α,β-unsaturated ketone in all compounds contributes to thermal stability via conjugation, though sulfonate esters are generally more stable than carbamates .
Biological Activity
The compound 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate (CAS Number: 297150-17-5) is an organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- IUPAC Name : 4-[(2E)-3-(2-thienyl)-2-propenoyl]phenyl 4-fluorobenzenesulfonate
- Molecular Formula : C19H13FO4S2
- Molecular Weight : 388.44 g/mol
- Physical Form : Solid
- Purity : ≥90% .
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antifungal agent , as well as its interactions in various biological systems.
Antifungal Activity
A study highlighted the compound's structural analogs exhibiting antifungal properties against various strains of fungi, including Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 0.03 to 0.5 μg/mL, indicating significant antifungal potential .
Study on Antifungal Properties
A comprehensive study evaluated a series of thiophene-based compounds for their antifungal activity. Among these, the derivatives similar to the target compound exhibited promising results:
- Compound A30 : MIC = 0.03 μg/mL against Candida albicans.
- Compound A31 : Showed metabolic stability with a half-life of approximately 80.5 minutes in human liver microsomes .
Pharmacokinetic Studies
Pharmacokinetic evaluations have indicated that derivatives of this compound may possess favorable absorption and distribution characteristics, making them suitable candidates for further development in antifungal therapies. Compounds were assessed in SD rats, revealing suitable pharmacokinetic profiles that warrant further investigation .
Data Table: Summary of Biological Activities
| Compound Name | MIC (μg/mL) | Target Organism | Stability (Half-life) | Notes |
|---|---|---|---|---|
| A30 | 0.03 | Candida albicans | - | Excellent antifungal activity |
| A31 | 0.25 | Cryptococcus neoformans | 80.5 min | High metabolic stability |
| A33 | 0.50 | Aspergillus fumigatus | 69.4 min | Weak CYP inhibition |
Q & A
Q. What are the standard synthetic methodologies for preparing 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the α,β-unsaturated ketone via Claisen-Schmidt condensation between a thiophene carbaldehyde and a substituted acetophenone under basic conditions (e.g., NaOH/ethanol).
- Step 2 : Sulfonation of the phenolic intermediate using 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., pyridine) to scavenge HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key Considerations : Reaction temperature (0–5°C for sulfonation) and moisture control to avoid side reactions.
Q. How is the structural identity of this compound confirmed in academic research?
A combination of spectroscopic and crystallographic methods is employed:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify backbone connectivity and substituent positions.
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX software ) resolves stereochemistry and bond angles. For example, the (2E)-configuration of the propenoyl group is confirmed by dihedral angles > 160° between the thiophene and phenyl rings .
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use inert gas (N) for moisture-sensitive steps (P231 + P232) and avoid sparks (P210).
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and flame-retardant lab coats (P280, P283).
- Storage : In airtight containers with desiccants (P233 + P410) at 2–8°C (P235).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing sulfonate and fluorophenyl groups enhance electrophilicity at the α-carbon of the propenoyl moiety, facilitating nucleophilic attacks. For example:
- Suzuki-Miyaura Coupling : Pd(PPh) catalyzes aryl boronic acid addition to the α-position in THF/HO (80°C, 12h), yielding biaryl derivatives.
- Contradictions : Steric hindrance from the thiophene ring can reduce yields; DFT calculations (B3LYP/6-31G*) optimize ligand geometry to mitigate this .
Q. What computational approaches are used to predict the compound’s bioactivity or binding modes?
- Molecular Docking (AutoDock Vina) : Screens against protein targets (e.g., kinases) using the compound’s minimized structure (MMFF94 force field).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes in aqueous environments (TIP3P water model, 100 ns trajectories).
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with nematicidal activity, as seen in carbamate analogs (R = 0.89) .
Q. How can crystallographic data resolve contradictions in reported bioactivity studies?
Conflicting bioactivity results (e.g., variable IC values) may arise from polymorphic forms. For example:
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., acetone vs. DMSO) and compare unit cell parameters (a/b/c axes) via X-ray diffraction .
- Bioactivity Reassessment : Test polymorphs against Meloidogyne javanica; the benzoate analog showed 72% nematode mortality at 1000 ppm for the most stable polymorph vs. 35% for a metastable form .
Methodological Challenges and Solutions
- Challenge : Low yields in sulfonation steps due to competing hydrolysis.
Solution : Use molecular sieves (3Å) to scavenge water and maintain reaction temperature ≤ 5°C . - Challenge : Ambiguous NOESY correlations in NMR due to planar regions.
Solution : Complement with IR spectroscopy (C=O stretch at 1680 cm) and X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
